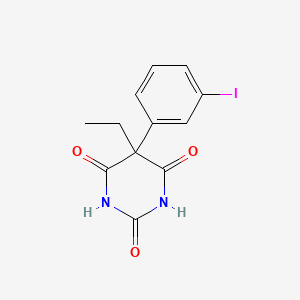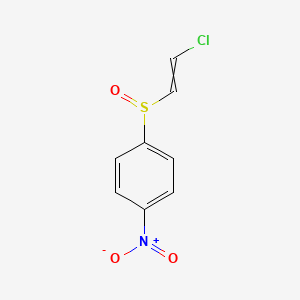
1-(2-Chloroethenesulfinyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethenesulfinyl)-4-nitrobenzene is an organic compound characterized by the presence of a chloroethenesulfinyl group and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethenesulfinyl)-4-nitrobenzene typically involves the chlorination of ethylene followed by sulfonation and nitration reactions. The process begins with the chlorination of ethylene to form 2-chloroethenesulfinyl chloride. This intermediate is then reacted with a nitrobenzene derivative under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination and sulfonation processes. These reactions are carried out in specialized reactors designed to handle the exothermic nature of the reactions and to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloroethenesulfinyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethenesulfinyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethenesulfinyl)-4-nitrobenzene involves its interaction with various molecular targets. The chloroethenesulfinyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloroethanesulfonyl chloride
- 1,2-Dichloroethane
- 1,2-Dichloroethene
Comparison: 1-(2-Chloroethenesulfinyl)-4-nitrobenzene is unique due to the presence of both a chloroethenesulfinyl group and a nitro group on the benzene ring. This combination imparts distinct chemical properties, making it more versatile in chemical reactions compared to its analogs. For instance, 2-chloroethanesulfonyl chloride lacks the nitro group, which limits its reactivity in certain contexts. Similarly, 1,2-dichloroethane and 1,2-dichloroethene do not possess the sulfinyl functionality, making them less reactive in nucleophilic substitution reactions.
Eigenschaften
CAS-Nummer |
88388-65-2 |
|---|---|
Molekularformel |
C8H6ClNO3S |
Molekulargewicht |
231.66 g/mol |
IUPAC-Name |
1-(2-chloroethenylsulfinyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO3S/c9-5-6-14(13)8-3-1-7(2-4-8)10(11)12/h1-6H |
InChI-Schlüssel |
QFUQPWYRHCLHOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)C=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


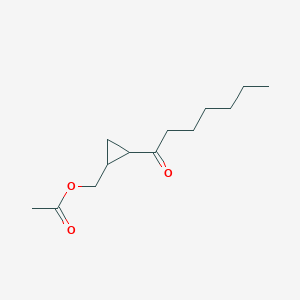
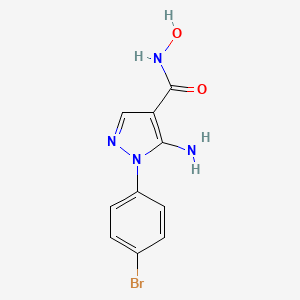
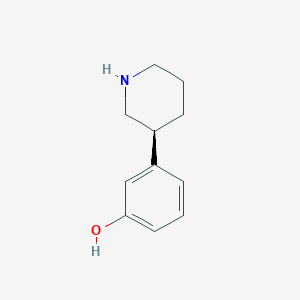
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)
![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)
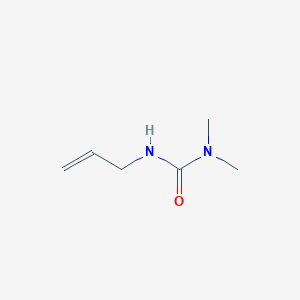
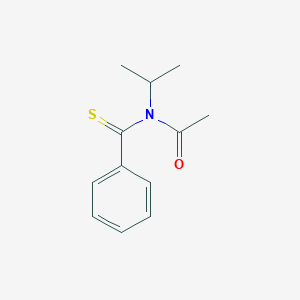

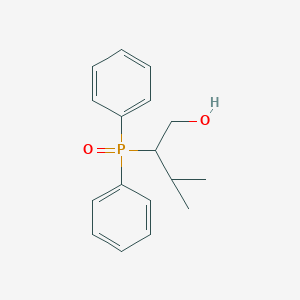

![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)

![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
